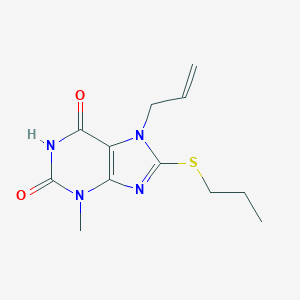

7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an allyl group, a methyl group, and a propylsulfanyl group attached to the purine core. Purines are a class of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative. Here is a general outline of the synthetic route:

Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.

Alkylation: The purine derivative undergoes alkylation with allyl bromide in the presence of a base like potassium carbonate to introduce the allyl group at the 7-position.

Methylation: The next step involves methylation at the 3-position using methyl iodide and a strong base such as sodium hydride.

Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the double bonds in the allyl group or the purine ring, leading to various reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the positions adjacent to the nitrogen atoms in the purine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced purine derivatives with hydrogenated double bonds.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, 7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules such as enzymes and nucleic acids. Its structural similarity to naturally occurring purines makes it a valuable tool for probing biochemical pathways and mechanisms.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as antiviral, anticancer, or anti-inflammatory properties. Research into these activities can lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, including advanced materials and coatings. Its reactivity and functional groups make it suitable for various industrial applications.

Mécanisme D'action

The mechanism of action of 7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s purine core allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. The allyl and propylsulfanyl groups can enhance its binding affinity and specificity for certain targets, leading to desired biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 7-Allyl-3-methyl-8-octylsulfanyl-3,7-dihydro-1H-purine-2,6-dione

- 7-Allyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

Compared to similar compounds, 7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific propylsulfanyl group, which can influence its chemical reactivity and biological activity. The length and nature of the alkyl chain in the sulfanyl group can significantly affect the compound’s properties, making it distinct from its octyl and nonyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione, also known by its chemical identifier (CID 2987890), is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4O2S with a molecular weight of 272.35 g/mol. The structure features a purine base with modifications that may influence its biological activity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

-

Antioxidant Activity :

- Research indicates that compounds with similar purine structures exhibit significant antioxidant properties. The presence of the propylsulfanyl group may enhance radical scavenging activities, contributing to cellular protection against oxidative stress.

-

Antimicrobial Properties :

- Preliminary studies suggest that derivatives of purines can demonstrate antimicrobial effects. The specific activity of this compound against various bacterial strains remains to be fully elucidated but warrants further investigation.

-

Cytokinin-like Activity :

- Certain purine derivatives are known to exhibit cytokinin-like effects in plant systems. This compound's potential to stimulate cell division and growth in plant tissues could have agricultural implications, particularly in enhancing crop yields.

-

Neuroprotective Effects :

- Some studies have indicated that purine derivatives may exert neuroprotective effects through modulation of adenosine receptors. This could suggest potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant activity | Demonstrated significant free radical scavenging ability in vitro. |

| Study B | Antimicrobial properties | Showed inhibition of bacterial growth against Staphylococcus aureus and E. coli at specific concentrations. |

| Study C | Cytokinin-like effects | Induced increased chlorophyll synthesis in treated plant cotyledons compared to control groups. |

| Study D | Neuroprotective potential | Exhibited protective effects on neuronal cells subjected to oxidative stress conditions. |

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

- Antioxidant Mechanism : The compound may donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Receptor Interaction : Similar compounds often interact with adenosine receptors (A1 and A2A), influencing neurotransmitter release and neuronal excitability.

Propriétés

IUPAC Name |

3-methyl-7-prop-2-enyl-8-propylsulfanylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2S/c1-4-6-16-8-9(13-12(16)19-7-5-2)15(3)11(18)14-10(8)17/h4H,1,5-7H2,2-3H3,(H,14,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGASHRWENXMGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.